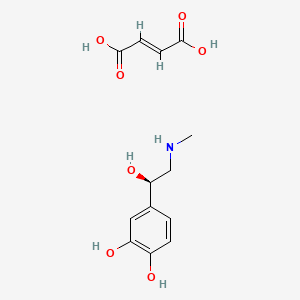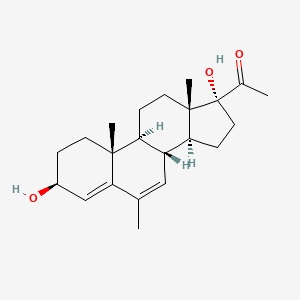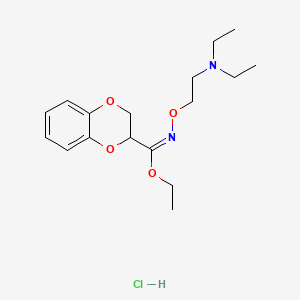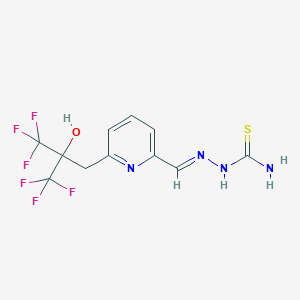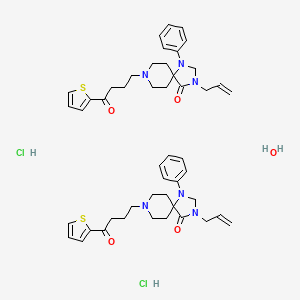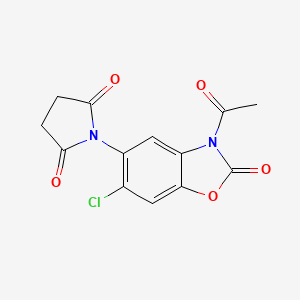
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is a complex organic compound that belongs to the benzoxazolone family. This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with acetyl, chloro, and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- typically involves multiple steps One common method starts with the preparation of the benzoxazolone core, which can be synthesized through the cyclization of o-aminophenol with carbon dioxide or phosgene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The chloro and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
科学的研究の応用
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional substituents.
3-Acetyl-2(3H)-Benzoxazolone: Lacks the chloro and pyrrolidinyl groups.
6-Chloro-2(3H)-Benzoxazolone: Lacks the acetyl and pyrrolidinyl groups.
Uniqueness
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
81282-52-2 |
|---|---|
分子式 |
C13H9ClN2O5 |
分子量 |
308.67 g/mol |
IUPAC名 |
1-(3-acetyl-6-chloro-2-oxo-1,3-benzoxazol-5-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H9ClN2O5/c1-6(17)15-9-5-8(16-11(18)2-3-12(16)19)7(14)4-10(9)21-13(15)20/h4-5H,2-3H2,1H3 |
InChIキー |
UCWLLQDCYVRVAA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC(=C(C=C2OC1=O)Cl)N3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


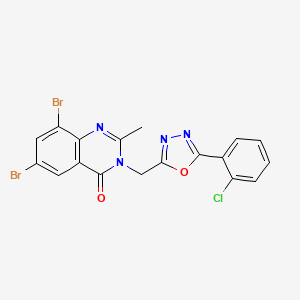
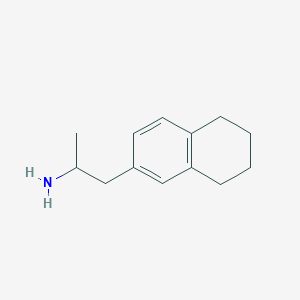
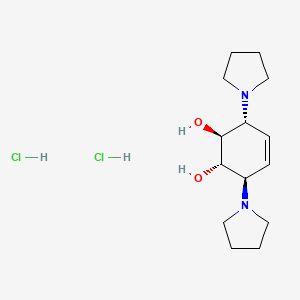



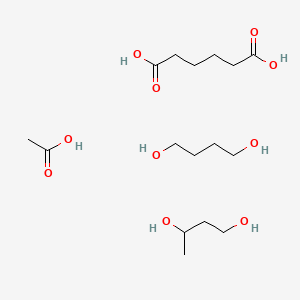
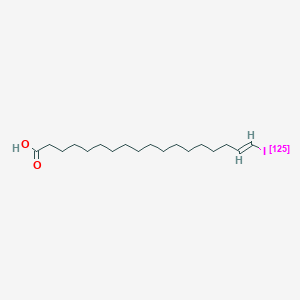
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
